molecular formula C18H19N3O3S2 B2494728 3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1903382-48-8

3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2494728
CAS RN: 1903382-48-8
M. Wt: 389.49
InChI Key: BDEBJGMOSFRWJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves multi-step reactions, starting from specific precursors like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These compounds are synthesized and characterized through techniques like melting point determination, NMR, FT-IR, and HRMS. For instance, a series of N-phenylpyrazolyl aryl methanones derivatives have been synthesized, showing the complexity of related compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing the spatial arrangement and stability of these molecules. The crystal structure analysis provides insight into the molecular arrangement and the stability of the compounds under various conditions, which is crucial for understanding their reactivity and potential applications (Wang et al., 2006).

Chemical Reactions and Properties

Compounds in this family exhibit a range of chemical reactions, including photoinduced molecular rearrangements and reactions in the presence of sulfur nucleophiles, leading to the synthesis of thiadiazoles and other derivatives. These reactions highlight the reactivity of the oxadiazole ring and its interactions with various chemical groups (Vivona et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as stability, melting point, and solubility, are closely linked to their molecular structure. The X-ray crystal structure of related compounds reveals the factors contributing to their stability and reactivity, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, biological activity, and interactions with other molecules, are of significant interest. Studies have shown that related compounds exhibit promising herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Wang et al., 2015).

Scientific Research Applications

Antimicrobial and Antibacterial Activities

  • Synthesis and Characterization for Antimicrobial Activity : Novel 1,3,4-oxadiazole derivatives have been synthesized and characterized, showing significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Neha Solanki & M. K. Thakor, 2016).
  • Antibacterial Activity Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against Xanthomonas oryzae, indicating their potential use in agricultural research to combat rice bacterial leaf blight (Li Shi et al., 2015).

Antitubercular Agents

  • Potent Antimicrobial and Antitubercular Agents : A series of sulfonyl derivatives showed moderate to significant antibacterial and antifungal activities, with certain compounds being highlighted as excellent antitubercular molecules. This opens avenues for research into treatments for tuberculosis (G. V. Suresh Kumar et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition Properties : The study on benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid revealed these derivatives as effective corrosion inhibitors, suggesting their application in industrial research to protect metals (P. Ammal et al., 2018).

Enzyme Inhibition and Bioactivity

  • Enzyme Inhibition and Antibacterial Potential : Research on combining multiple functionalities, including 1,3,4-oxadiazole, showed modest antibacterial potential and significant enzyme inhibition, indicating potential biomedical applications (N. Virk et al., 2023).

Herbicidal and Insecticidal Activities

  • Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylsulfonyl group, exhibited favorable herbicidal and insecticidal activities, suggesting their utility in agricultural sciences (Baolei Wang et al., 2015).

properties

IUPAC Name

3-methyl-5-[1-(5-methylthiophen-2-yl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12-8-9-17(25-12)26(22,23)21-10-15(14-6-4-3-5-7-14)16(11-21)18-19-13(2)20-24-18/h3-9,15-16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEBJGMOSFRWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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